3-(3,4-dimethoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Description

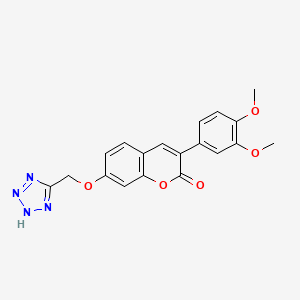

3-(3,4-Dimethoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 3,4-dimethoxyphenyl substituent at position 3 and a 1H-tetrazol-5-ylmethoxy group at position 7 of the coumarin core.

Properties

Molecular Formula |

C19H16N4O5 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |

InChI |

InChI=1S/C19H16N4O5/c1-25-15-6-4-11(8-17(15)26-2)14-7-12-3-5-13(9-16(12)28-19(14)24)27-10-18-20-22-23-21-18/h3-9H,10H2,1-2H3,(H,20,21,22,23) |

InChI Key |

YTYIIPKSEJJKDN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCC4=NNN=N4)OC2=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

Introduction of the 3,4-dimethoxyphenyl group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with 3,4-dimethoxybenzene in the presence of a Lewis acid catalyst.

Attachment of the tetrazol-5-ylmethoxy group: The final step involves the nucleophilic substitution of the chromen-2-one derivative with a tetrazol-5-ylmethanol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds related to 3-(3,4-dimethoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one. For instance, derivatives of chromenone structures have been synthesized and evaluated for their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibited promising antibacterial activity, suggesting their potential as new antimicrobial agents .

Antiviral Properties

Research has indicated that certain derivatives of chromenone exhibit antiviral activity. For example, compounds with similar structures have been tested against influenza A (H1N1) and Coxsackie B3 viruses, demonstrating significant antiviral effects. The modifications in the chromenone structure enhance its interaction with viral targets, leading to effective inhibition of viral replication .

Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro studies. Compounds derived from this scaffold have shown cytotoxic effects on cancer cell lines, including those resistant to conventional therapies. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Recent findings suggest that certain derivatives may possess neuroprotective properties. Studies have indicated that these compounds can mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves multi-step processes that allow for the introduction of various substituents to optimize biological activity. Structure-activity relationship studies have been crucial in identifying key functional groups that enhance efficacy while minimizing toxicity .

Case Studies

Case Study 1: Antibacterial Activity

A series of 3-substituted chromenone derivatives were synthesized and screened for antibacterial activity against a panel of bacterial strains. The most active compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a lead compound for further development.

Case Study 2: Anticancer Screening

In a study evaluating the anticancer effects of chromenone derivatives on breast cancer cell lines, one derivative showed over 70% inhibition of cell proliferation at low micromolar concentrations. Mechanistic studies revealed that this compound induced apoptosis via the mitochondrial pathway.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related coumarin derivatives, focusing on substituent effects and inferred biological activities:

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Key Comparisons

Antioxidant and Enzyme Inhibition

- The target compound’s 3,4-dimethoxyphenyl group aligns with curcumin analogs (e.g., compound 3e in ), which exhibit potent antioxidant and ACE inhibitory activities due to electron-rich aromatic systems . The tetrazole substituent may further enhance radical scavenging compared to acryloyl groups in 3e , as tetrazoles stabilize radical intermediates .

- In contrast, the phenyl-substituted coumarin () lacks methoxy groups, likely reducing antioxidant efficacy but improving synthetic accessibility .

Solubility and Bioavailability

- The tetrazole group in the target compound (pKa ~4–5) enhances solubility in physiological pH compared to neutral substituents like benzyl or chloro () . However, piperazine-containing derivatives () exhibit superior water solubility due to protonatable amines, suggesting a trade-off between ionization and membrane permeability .

Metabolic Stability

- The 3,4-dimethoxyphenyl group may slow oxidative metabolism compared to unsubstituted phenyl rings, as seen in , where methoxy groups stabilize against oxidation . This contrasts with compounds lacking methoxy protection, which generate reactive metabolites like benzaldehydes .

Targeted Bioactivities Tyrosinase and HIV-1 protease inhibition are prominent in curcumin analogs (e.g., 2e and 3e) with dimethoxy and acryloyl groups .

Research Findings and Implications

- Structural Optimization : The combination of 3,4-dimethoxyphenyl and tetrazole groups in the target compound balances electron donation and solubility, addressing limitations of parent compounds like curcumin (poor bioavailability) .

- Synthetic Feasibility : Tetrazole incorporation via cycloaddition () is scalable, though steric hindrance from the 3,4-dimethoxyphenyl group may require optimized reaction conditions .

- Therapeutic Potential: While direct data are lacking, the structural similarities to ’s ACE/HIV-1 inhibitors suggest the target compound warrants further evaluation in enzymatic and antiviral assays .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a derivative of chromenone, which has gained attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone backbone substituted with a 3,4-dimethoxyphenyl group and a tetrazole moiety. Its structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antiviral Activity : Studies have shown that derivatives of chromenone can inhibit viral replication. For instance, coumarins have been identified as potential antiviral agents against parvovirus B19, suggesting that structural modifications can enhance antiviral efficacy .

- Anticancer Properties : Some studies suggest that chromenone derivatives may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes within host cells.

- Modulation of Cell Signaling Pathways : It may affect pathways such as MAPK/ERK, which are crucial for cell growth and survival.

- Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in malignant cells.

Antiviral Activity Study

A study investigating the antiviral properties of related chromenone compounds found that specific structural modifications significantly impacted their ability to inhibit viral replication in vitro. The compounds were tested on cell lines infected with parvovirus B19, showing varying degrees of effectiveness based on their structural characteristics .

Anticancer Research

In another study focused on anticancer activity, researchers synthesized several chromenone derivatives and evaluated their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications enhanced the compounds' ability to induce cell death through apoptosis, highlighting the importance of functional groups in determining biological activity .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Antiviral | Inhibits viral replication |

| Compound B | Anticancer | Induces apoptosis |

| Compound C | Anti-inflammatory | Reduces cytokine production |

Q & A

Q. What methodological gaps exist in current SAR studies of tetrazole-chromenone hybrids?

- Critical Evaluation :

- Lack of In Vivo Data : Most studies focus on in vitro assays; prioritize rodent models for bioavailability and toxicity.

- Limited Target Diversity : Expand profiling to understudied targets (e.g., fungal CYP51, viral proteases).

- Stereochemical Oversight : Synthesize enantiomers (if chiral centers exist) to assess stereospecific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.